Cas no 299168-49-3 (Amino(4-ethoxyphenyl)acetic Acid)
Amino(4-ethoxyphenyl)acetic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Ethoxyphenyl)glycine
- 2-amino-2-(4-ethoxyphenyl)acetic acid
- Amino-(4-ethoxy-phenyl)-acetic acid
- AMINO‐(4‐ETHOXY‐PHENYL)‐ACETIC ACID
- 6L-372S
- amino(4-ethoxyphenyl)acetic acid
- (S)-2-AMINO-2-(4-ETHOXYPHENYL)ACETIC ACID HCL
- STK135846
- BBL022152
- SY044890
- AB0216353
- BB 0249632
- EN300-1720741
- DTXSID60397206
- A50304
- MFCD00665360
- Amino(4-ethoxyphenyl)acetic acid (H-DL-Phg(4-OEt)-OH)
- AKOS000193017
- ZLA16849
- SCHEMBL20377832
- AKOS016045318
- Amino-(4-ethoxy-phenyl)-aceticacid
- 299168-49-3
- CS-0151469
- DB-351008
- Amino(4-ethoxyphenyl)acetic Acid
-
- MDL: MFCD00665360
- Inchi: 1S/C10H13NO3/c1-2-14-8-5-3-7(4-6-8)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)
- InChI Key: YUWLNORTZKHHKI-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC(=CC=1)C(C(=O)O)N
Computed Properties
- Exact Mass: 195.09000
- Monoisotopic Mass: 195.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.4
- Topological Polar Surface Area: 72.6
Experimental Properties
- PSA: 72.55000
- LogP: 1.87000
Amino(4-ethoxyphenyl)acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B123488-100mg |
Amino(4-ethoxyphenyl)acetic Acid |
299168-49-3 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B123488-500mg |
Amino(4-ethoxyphenyl)acetic Acid |
299168-49-3 | 500mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B123488-1g |
Amino(4-ethoxyphenyl)acetic Acid |
299168-49-3 | 1g |
$ 295.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VI945-200mg |
Amino(4-ethoxyphenyl)acetic Acid |
299168-49-3 | 95% | 200mg |
271.0CNY | 2021-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VI945-50mg |
Amino(4-ethoxyphenyl)acetic Acid |
299168-49-3 | 95% | 50mg |
108.0CNY | 2021-07-18 | |
| Chemenu | CM128207-1g |
2-amino-2-(4-ethoxyphenyl)acetic acid |
299168-49-3 | 97% | 1g |
$338 | 2021-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VI945-100mg |
Amino(4-ethoxyphenyl)acetic Acid |
299168-49-3 | 95% | 100mg |
361CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VI945-1g |
Amino(4-ethoxyphenyl)acetic Acid |
299168-49-3 | 95% | 1g |
950.0CNY | 2021-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VI945-250mg |
Amino(4-ethoxyphenyl)acetic Acid |
299168-49-3 | 95% | 250mg |
824CNY | 2021-05-07 | |
| Apollo Scientific | OR480447-1g |
2-Amino-2-(4-ethoxyphenyl)acetic acid |
299168-49-3 | 1g |
£78.00 | 2025-02-20 |
Amino(4-ethoxyphenyl)acetic Acid Suppliers
Amino(4-ethoxyphenyl)acetic Acid Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on Amino(4-ethoxyphenyl)acetic Acid
Introduction to Amino(4-ethoxyphenyl)acetic Acid (CAS No. 299168-49-3)
Amino(4-ethoxyphenyl)acetic Acid, chemically designated as Amino(4-ethoxyphenyl)acetic Acid, is a significant compound in the realm of pharmaceutical chemistry and biochemistry. With a CAS number of 299168-49-3, this molecule has garnered attention due to its unique structural properties and potential applications in drug development. The compound belongs to the class of aromatic amino acids, characterized by the presence of an amino group and a carboxylic acid moiety, both attached to a phenyl ring substituted with an ethoxy group at the para position. This specific arrangement imparts distinct chemical and biological properties, making it a subject of interest for researchers exploring novel therapeutic agents.
The synthesis of Amino(4-ethoxyphenyl)acetic Acid involves multi-step organic reactions, typically starting from readily available aromatic precursors. The introduction of the ethoxy group at the 4-position of the phenyl ring enhances the compound's solubility and bioavailability, which are critical factors in pharmaceutical formulations. Furthermore, the presence of both amino and carboxylic acid functionalities allows for further derivatization, enabling the creation of more complex molecules with tailored biological activities.
In recent years, there has been a surge in research focused on developing new therapeutic agents with improved efficacy and reduced side effects. Amino(4-ethoxyphenyl)acetic Acid has emerged as a promising candidate in this context. Its structural features suggest potential applications in various therapeutic areas, including anti-inflammatory, analgesic, and anticancer therapies. The compound's ability to interact with biological targets such as enzymes and receptors has been explored through computational modeling and experimental studies.
One of the most intriguing aspects of Amino(4-ethoxyphenyl)acetic Acid is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have utilized this compound to develop novel inhibitors targeting specific enzymes involved in inflammatory pathways. For instance, derivatives of Amino(4-ethoxyphenyl)acetic Acid have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins that mediate inflammation and pain.
Additionally, the compound has been investigated for its potential anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by disrupting critical cellular signaling pathways. The ethoxy group at the phenyl ring is believed to enhance binding affinity to target proteins, thereby increasing the potency of these derivatives. This has led to interest in developing Amino(4-ethoxyphenyl)acetic Acid based drugs that could offer new treatment options for various types of cancer.
The pharmacokinetic properties of Amino(4-ethoxyphenyl)acetic Acid have also been studied extensively. Its molecular structure suggests good oral bioavailability, making it a suitable candidate for oral administration. Furthermore, preliminary studies indicate that the compound exhibits favorable metabolic stability, which is crucial for ensuring prolonged activity within the body. These characteristics make it an attractive candidate for further development into a therapeutic drug.
Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for Amino(4-ethoxyphenyl)acetic Acid. These improvements have not only reduced production costs but also enhanced purity levels, which are essential for pharmaceutical applications. The availability of high-quality starting materials has facilitated more rigorous biological testing, leading to a better understanding of the compound's potential therapeutic applications.
The impact of Amino(4-ethoxyphenyl)acetic Acid on drug discovery extends beyond its direct use as a therapeutic agent. It serves as a valuable scaffold for designing novel molecules with improved pharmacological profiles. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune the biological activity of derivatives derived from Amino(4-ethoxyphenyl)acetic Acid. This flexibility has made it an indispensable tool in medicinal chemistry.
In conclusion, Amino(4-ethoxyphenyl)acetic Acid (CAS No. 299168-49-3) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further exploration in various therapeutic areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
299168-49-3 (Amino(4-ethoxyphenyl)acetic Acid) Related Products
- 318270-09-6(Amino(4-isopropoxyphenyl)acetic Acid)
- 500695-51-2(AMINO(4-PROPOXYPHENYL)ACETIC ACID)
- 126746-19-8(Amino(4-Butoxyphenyl)Acetic Acid)
- 19789-59-4(2-Amino-2-(4-methoxyphenyl)acetic acid)
- 24593-48-4((2S)-2-amino-2-(4-methoxyphenyl)acetic acid)
- 299168-94-8(AMINO(3-PHENOXYPHENYL)ACETIC ACID)
- 24593-49-5((2R)-2-amino-2-(4-methoxyphenyl)acetic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)